

Spectroscopic Profile of 2-Bromo-3-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methylbutane

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-bromo-3-methylbutane** (C₅H₁₁Br). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Compound Information

IUPAC Name: **2-Bromo-3-methylbutane** Molecular Formula: C₅H₁₁Br Molecular Weight: 151.04 g/mol [1] CAS Number: 18295-25-5[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2-bromo-3-methylbutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum of **2-bromo-3-methylbutane** is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.[3]

Signal	Chemical Shift (ppm) (Predicted)	Multiplicity	Integration	Assignment
a	~0.9	Doublet	3H	-CH(CH ₃) ₂
b	~1.0	Doublet	3H	-CH(CH ₃)Br
c	~2.0	Multiplet	1H	-CH(CH ₃) ₂
d	~4.1	Multiplet	1H	-CH(Br)-

Note: Predicted chemical shifts are based on empirical data for similar alkyl halides.

The ¹³C NMR spectrum of **2-bromo-3-methylbutane** is predicted to exhibit four signals, one for each unique carbon atom.

Signal	Chemical Shift (ppm) (Predicted)	Assignment
1	~18	-CH(CH ₃) ₂
2	~20	-CH(CH ₃)Br
3	~35	-CH(CH ₃) ₂
4	~60	-CH(Br)-

Note: Predicted chemical shifts are based on typical values for substituted alkanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromo-3-methylbutane** will primarily show absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2860	Strong	C-H stretching (alkane)
1470-1450	Medium	C-H bending (CH ₂)
1385-1370	Medium	C-H bending (CH ₃)
690-515	Strong	C-Br stretching

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-bromo-3-methylbutane**, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.

m/z	Ion	Notes
150/152	[C ₅ H ₁₁ Br] ⁺	Molecular ion (M ⁺ , M ⁺ +2)
71	[C ₅ H ₁₁] ⁺	Loss of Br radical
57	[C ₄ H ₉] ⁺	Loss of C ₂ H ₄ Br radical (rearrangement) or C ₃ H ₇ radical from [C ₅ H ₁₁] ⁺
43	[C ₃ H ₇] ⁺	Isopropyl cation, likely the base peak due to its stability

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-20 mg of **2-bromo-3-methylbutane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).^[4]
- Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.^[5]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H spectrum. For ^{13}C NMR, a higher sample concentration and a greater number of scans may be necessary.^[4]

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of liquid **2-bromo-3-methylbutane** onto one face of a polished salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film between the plates.
- Mount the plates in the spectrometer's sample holder.

Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

- Place a drop of the liquid sample directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the clean, empty salt plates or ATR crystal.[6]
- Place the prepared sample in the instrument.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).[7]
- The instrument software will automatically ratio the sample spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **2-bromo-3-methylbutane** in a volatile organic solvent (e.g., dichloromethane or hexane).

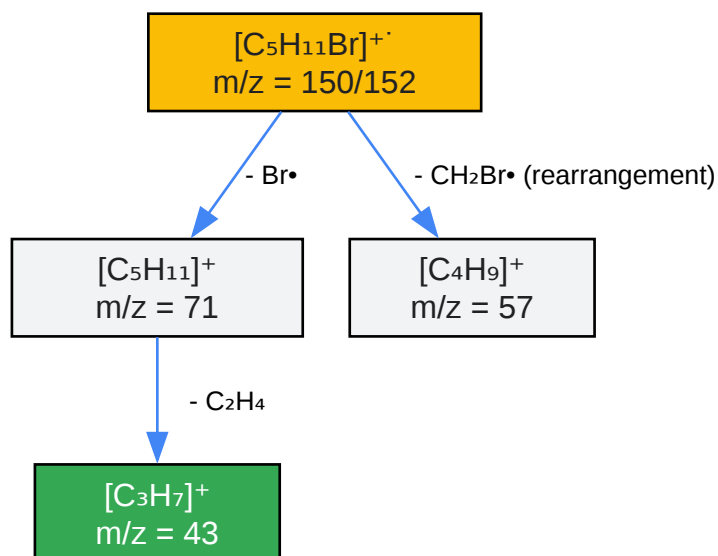
Data Acquisition:

- Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
- The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-1 or HP-5ms).
- The separated components elute from the GC and enter the mass spectrometer.
- A mass spectrum is recorded for each eluting component. Electron ionization (EI) at 70 eV is a common method for generating ions.

Visualizations

The following diagrams illustrate the structure and a plausible fragmentation pathway for **2-bromo-3-methylbutane**.

Caption: Molecular structure of **2-bromo-3-methylbutane**.



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Caption: Plausible mass spectrometry fragmentation pathway.

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